5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

Catalog No.
S543248
CAS No.
891002-11-2
M.F
C19H14N2O6
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic ac...

CAS Number

891002-11-2

Product Name

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

IUPAC Name

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)

InChI Key

WCJCTRHTVZUWSD-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

SIRT6-IN-5; SIRT6 IN 5; SIRT6IN5; SIRT6 inhibitor-5; SIRT6 inhibitor 5; SIRT6 inhibitor5;

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O

Description

The exact mass of the compound Sirt6-IN-5 is 366.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits of Sirt6-IN-5 Activation

  • Enhancing DNA Repair: SIRT6 activation has been shown to promote DNA repair mechanisms []. Sirt6-IN-5 could potentially be investigated for its ability to improve cellular resilience to DNA damage, which is a hallmark of aging and cancer.
  • Modulating Metabolism: SIRT6 plays a role in regulating glucose and lipid metabolism []. Sirt6-IN-5 could be studied for its potential to improve metabolic health and protect against conditions like diabetes and obesity.
  • Promoting Cellular Stress Response: SIRT6 activation has been linked to enhanced cellular stress response mechanisms []. Sirt6-IN-5 could be explored for its ability to protect cells from various stressors, potentially benefiting research on neurodegenerative diseases and other conditions associated with cellular stress.

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid, with the chemical formula C₁₉H₁₄N₂O₆ and a molecular weight of 366.32 g/mol, is a compound that features a hydroxyl group, an amide group, and a furan moiety. This compound is notable for its structural complexity, which includes a benzene ring substituted with both amido and hydroxy groups. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Sirt6-IN-5 acts as a selective inhibitor of SIRT6, a protein with deacetylase activity. SIRT6 regulates various cellular processes, including metabolism, DNA repair, and inflammation []. By inhibiting SIRT6, Sirt6-IN-5 can alter these processes. Studies have shown that Sirt6-IN-5:

  • Increases acetylation of H3K9 (a histone modification) and glucose uptake in cultured cells [].
  • Reduces T cell proliferation, suggesting immunosuppressive properties [].
  • Sensitizes pancreatic cancer cells to the chemotherapeutic drug gemcitabine.
  • Safety Data: There is no publicly available information on the toxicity or other safety hazards of Sirt6-IN-5.
  • Hazards: Due to the lack of safety data, Sirt6-IN-5 should be handled with caution in a research laboratory setting following standard laboratory safety protocols.

Please note:

  • Information on Sirt6-IN-5 is primarily limited to its use as a research tool.
  • More research is needed to fully understand its mechanism of action, potential therapeutic applications, and safety profile.
Typical of amides and phenolic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
  • Nucleophilic Substitution: The aromatic system can undergo electrophilic substitution reactions, allowing for further functionalization.

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid exhibits potential biological activities that may include:

  • Antioxidant Properties: Compounds with hydroxyl groups often exhibit antioxidant activity, which can protect against oxidative stress.
  • Anti-inflammatory Effects: The structural components suggest possible anti-inflammatory properties, which are common in similar compounds.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens .

Synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid can be achieved through several methods:

  • Amidation Reaction: Reacting 4-(Furan-2-carboxylic acid) with an appropriate amine in the presence of coupling agents (e.g., EDC, HOBt) to form the amide bond.
  • Benzoylation: The introduction of the benzamide moiety can be accomplished through acylation of the furan derivative using benzoyl chloride or an equivalent reagent.
  • Hydroxylation: If not already present, the hydroxyl group can be introduced via hydrolysis or direct hydroxylation methods.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it could be explored as a lead compound for drug development targeting inflammation or microbial infections.
  • Materials Science: Its unique structure may contribute to the development of novel materials with specific properties.
  • Biochemistry: It could serve as a biochemical probe for studying enzyme interactions or metabolic pathways involving phenolic compounds.

Studies on the interactions of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing its effects on cell lines to assess cytotoxicity and biological activity.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Aminosalicylic AcidAmino and hydroxyl groupsAntitubercularKnown for its use in tuberculosis treatment
Salicylic AcidHydroxyl and carboxylic groupsAnti-inflammatoryCommonly used in skincare products
5-Hydroxyindoleacetic AcidHydroxyl group on indoleNeurotransmitter metabolismInvolved in serotonin metabolism

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is unique due to its combination of furan and amide functionalities along with a hydroxyl group, which may provide distinct biological activities not found in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

366.08518617 g/mol

Monoisotopic Mass

366.08518617 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Damonte P, Sociali G, Parenti MD, Soncini D, Bauer I, Boero S, Grozio A, Holtey MV, Piacente F, Becherini P, Sanguineti R, Salis A, Damonte G, Cea M, Murone M, Poggi A, Nencioni A, Del Rio A, Bruzzone S. SIRT6 inhibitors with salicylate-like structure show immunosuppressive and chemosensitizing effects. Bioorg Med Chem. 2017 Oct 15;25(20):5849-5858. doi: 10.1016/j.bmc.2017.09.023. Epub 2017 Sep 19. PubMed PMID: 28958848.
2: Wencel PL, Lukiw WJ, Strosznajder JB, Strosznajder RP. Inhibition of Poly(ADP-ribose) Polymerase-1 Enhances Gene Expression of Selected Sirtuins and APP Cleaving Enzymes in Amyloid Beta Cytotoxicity. Mol Neurobiol. 2017 Jul 12. doi: 10.1007/s12035-017-0646-8. [Epub ahead of print] PubMed PMID: 28698968.
3: Shao J, Yang X, Liu T, Zhang T, Xie QR, Xia W. Autophagy induction by SIRT6 is involved in oxidative stress-induced neuronal damage. Protein Cell. 2016 Apr;7(4):281-90. doi: 10.1007/s13238-016-0257-6. Epub 2016 Mar 16. Erratum in: Protein Cell. 2017 Apr;8(4):313. PubMed PMID: 26983852; PubMed Central PMCID: PMC4818841.
4: Kokkonen P, Rahnasto-Rilla M, Mellini P, Jarho E, Lahtela-Kakkonen M, Kokkola T. Studying SIRT6 regulation using H3K56 based substrate and small molecules. Eur J Pharm Sci. 2014 Oct 15;63:71-6. doi: 10.1016/j.ejps.2014.06.015. Epub 2014 Jul 6. PubMed PMID: 25004411.

Explore Compound Types